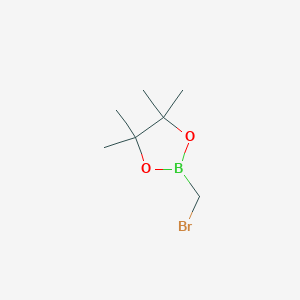
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
Synthesis Analysis The synthesis of compounds similar to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane often involves multistep reactions that may include the use of regioisomers and careful control over reaction conditions to achieve the desired product. For example, the synthesis and characterization of related boron compounds have been detailed, highlighting the importance of structural differences and reaction conditions on the final products (Wu et al., 2021).
Molecular Structure Analysis The molecular structure of related compounds has been extensively studied using methods such as X-ray diffraction, revealing the orientation of dioxaborolane rings and the bond angles of BO2 groups. These structural analyses provide insights into the reactivity and stability of these compounds (J. Sopková-de Oliveira Santos et al., 2003).
Chemical Reactions and Properties The reactivity of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its analogs can be influenced by the structural differences noted in molecular structure analysis. These compounds participate in various chemical reactions, which can be attributed to the unique distribution of molecular orbitals, as indicated by ab initio calculations (J. Sopková-de Oliveira Santos et al., 2003).
Physical Properties Analysis The physical properties, such as melting points, solubility, and stability, of compounds similar to 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are crucial for understanding their behavior in various environments and reactions. These properties are often determined experimentally and can vary significantly depending on the compound's specific structure (P. Veeraraghavan Ramachandran & P. Gagare, 2010).
Chemical Properties Analysis The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are defined by the molecular structure and electronic configuration of compounds like 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Detailed studies on similar compounds provide a basis for understanding these properties (Wu et al., 2021).
科学的研究の応用
Synthesis of Boron-Containing Stilbenes :
- Used in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These boron-containing stilbene derivatives show potential in new materials for LCD technology and as intermediates for conjugated polyene synthesis. They are also being tested for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).
Fluorescence Emission & Nanoparticle Synthesis :
- Utilized in synthesizing heterodifunctional polyfluorenes, leading to nanoparticles with bright fluorescence emission, which can be tuned for longer wavelengths. These particles are relevant in biomedical imaging and as materials for light-emitting diodes (Fischer et al., 2013).
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives :
- Involved in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Crystal Structure Studies :
- Used to study the crystal structure of compounds like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Understanding these structures provides insights into molecular configurations and interactions critical for further chemical synthesis (Seeger & Heller, 1985).
Molecular Structure and Vibrational Properties Studies :
- It's been used in the synthesis and characterization of various compounds. Studying their molecular structure, vibrational properties, and spectroscopic data provides insights into their potential applications in materials science and other fields (Wu et al., 2021).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and disposal.
将来の方向性
Future directions could include potential applications of the compound, areas for further research, and possible modifications or derivatives of the compound that could be synthesized and studied.
特性
IUPAC Name |
2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMAXNDJAGTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449681 | |
| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
166330-03-6 | |
| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


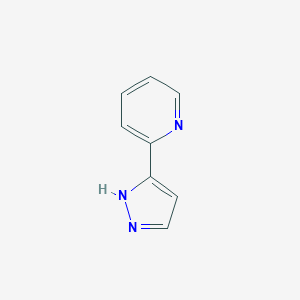
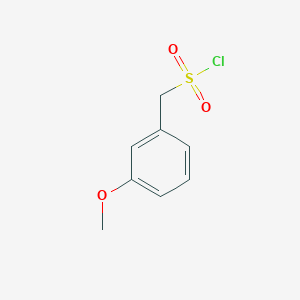
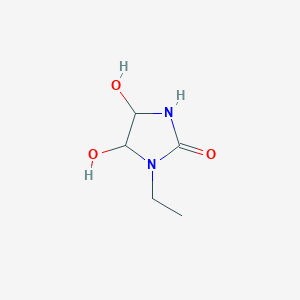
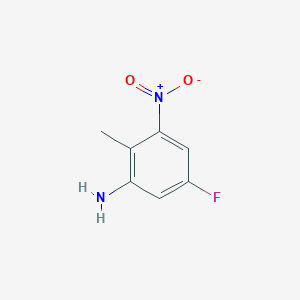
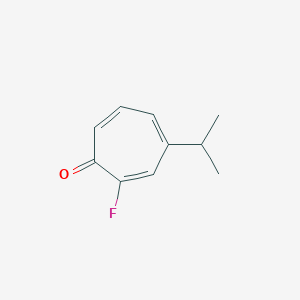
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
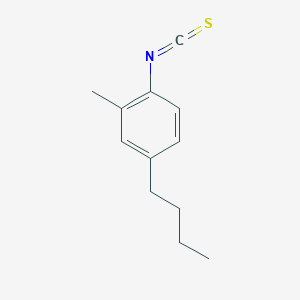
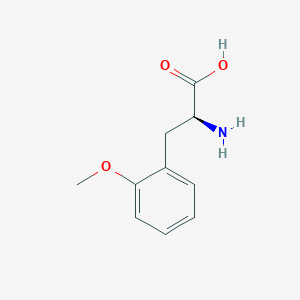
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
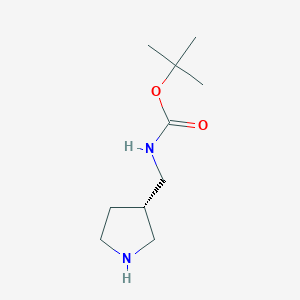
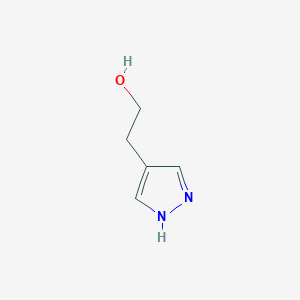
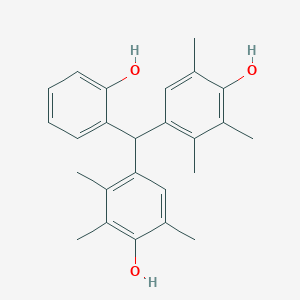
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
